molecular formula C8H9N3O B2448763 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2090978-79-1

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2448763
CAS No.: 2090978-79-1
M. Wt: 163.18
InChI Key: UAUPDJWLURLRCK-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with methyl groups at the 3 and 5 positions and a keto group at the 7 position.

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is the mitochondria . Mitochondria are essential organelles in eukaryotic cells, and their dysfunctions contribute to numerous diseases including cancers .

Mode of Action

The compound interacts with its targets by being delivered into the mitochondria, a strategy that enhances anticancer treatment efficiency . Due to their special double-layered membrane system and highly negative potentials, mitochondria remain a challenging target for therapeutic agents to reach and access .

Biochemical Pathways

The compound affects the biochemical pathways related to energy production, cell differentiation, signal transmission, and apoptosis regulation . Dysfunctions in these pathways are widely recognized to play a key role in tumorigenesis, and are associated with multiple characteristics of cancer cells such as increased anabolism, uncontrollable replicative potential, insensitivity to antitumor signals, and resistance to organized cell death .

Pharmacokinetics

Similar compounds have been shown to have ideal biocompatibility, readily design and synthesis, as well as flexible ligand decoration . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of tumor cell growth . This is achieved by inhibiting CDK2, a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation . The compound shows superior cytotoxic activities against certain cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the reaction of 5-amino-3,4-dimethylpyrazole with ethyl acetoacetate in the presence of acetic acid can yield the desired compound . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrazolopyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 5,7-Difluoromethylpyrazolo[1,5-a]pyrimidine

Uniqueness

3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 7 position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-9-11-7(12)3-6(2)10-8(5)11/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZWZNZTASGOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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